molecular formula C21H18N4O B4261188 2-{3-[1-(3-methoxybenzyl)-1H-pyrazol-3-yl]phenyl}pyrimidine

2-{3-[1-(3-methoxybenzyl)-1H-pyrazol-3-yl]phenyl}pyrimidine

Cat. No. B4261188
M. Wt: 342.4 g/mol
InChI Key: CFJZUTFZDJHWSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-[1-(3-methoxybenzyl)-1H-pyrazol-3-yl]phenyl}pyrimidine is a novel organic compound that has gained significant attention in scientific research. This compound has been synthesized by various methods and has demonstrated potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-{3-[1-(3-methoxybenzyl)-1H-pyrazol-3-yl]phenyl}pyrimidine is not fully understood. However, it has been suggested that this compound exerts its effects by inhibiting various signaling pathways involved in inflammation, cancer, and diabetes. In addition, it has been shown to inhibit the activity of certain kinases and modulate the immune system.
Biochemical and Physiological Effects:
Studies have shown that 2-{3-[1-(3-methoxybenzyl)-1H-pyrazol-3-yl]phenyl}pyrimidine exhibits significant biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In addition, it has been shown to induce apoptosis in cancer cells and improve glucose tolerance in diabetic mice.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{3-[1-(3-methoxybenzyl)-1H-pyrazol-3-yl]phenyl}pyrimidine in lab experiments is its relatively simple synthesis method. In addition, this compound has demonstrated significant potential as a therapeutic agent for various diseases. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to study its effects in vitro.

Future Directions

There are several future directions for research on 2-{3-[1-(3-methoxybenzyl)-1H-pyrazol-3-yl]phenyl}pyrimidine. One of the main areas of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for various diseases. Finally, the development of more water-soluble derivatives of this compound could improve its potential for use in in vitro experiments.

Scientific Research Applications

2-{3-[1-(3-methoxybenzyl)-1H-pyrazol-3-yl]phenyl}pyrimidine has been studied for its potential as a therapeutic agent for various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. In addition, this compound has been investigated for its potential as a kinase inhibitor and for its ability to modulate the immune system.

properties

IUPAC Name

2-[3-[1-[(3-methoxyphenyl)methyl]pyrazol-3-yl]phenyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O/c1-26-19-8-2-5-16(13-19)15-25-12-9-20(24-25)17-6-3-7-18(14-17)21-22-10-4-11-23-21/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJZUTFZDJHWSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=CC(=N2)C3=CC(=CC=C3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{3-[1-(3-methoxybenzyl)-1H-pyrazol-3-yl]phenyl}pyrimidine
Reactant of Route 2
Reactant of Route 2
2-{3-[1-(3-methoxybenzyl)-1H-pyrazol-3-yl]phenyl}pyrimidine
Reactant of Route 3
Reactant of Route 3
2-{3-[1-(3-methoxybenzyl)-1H-pyrazol-3-yl]phenyl}pyrimidine
Reactant of Route 4
Reactant of Route 4
2-{3-[1-(3-methoxybenzyl)-1H-pyrazol-3-yl]phenyl}pyrimidine
Reactant of Route 5
2-{3-[1-(3-methoxybenzyl)-1H-pyrazol-3-yl]phenyl}pyrimidine
Reactant of Route 6
2-{3-[1-(3-methoxybenzyl)-1H-pyrazol-3-yl]phenyl}pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.